molecular formula C8H18ClNO B2512700 (1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride CAS No. 2172097-10-6

(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride

Cat. No.: B2512700
CAS No.: 2172097-10-6
M. Wt: 179.69
InChI Key: UECGGGLACLLCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride typically involves the reaction of 3,3-dimethylcyclopentanone with ammonia and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in the treatment of various diseases.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-3,3-dimethylcyclopentyl)methanol
  • (1-Amino-3,3-dimethylcyclopentyl)methanol acetate
  • (1-Amino-3,3-dimethylcyclopentyl)methanol sulfate

Uniqueness

(1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological targets. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(1-amino-3,3-dimethylcyclopentyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)3-4-8(9,5-7)6-10;/h10H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECGGGLACLLCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(CO)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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